molecular formula C16H15NO6 B13842192 (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic Acid

(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic Acid

Cat. No.: B13842192
M. Wt: 317.29 g/mol
InChI Key: HXBSAMOFIZVXTQ-UONOGXRCSA-N
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Description

(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. This compound is notable for its unique structural features, which include both hydroxyl and amino functional groups. These features make it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like angiotensin-converting enzyme, which plays a role in blood pressure regulation . The pathways involved include binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Comparison with Similar Compounds

Similar compounds to (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid include:

What sets this compound apart is its unique combination of benzoyloxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(3-benzoyloxy-4-hydroxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C16H15NO6/c17-13(15(20)21)14(19)10-6-7-11(18)12(8-10)23-16(22)9-4-2-1-3-5-9/h1-8,13-14,18-19H,17H2,(H,20,21)/t13-,14+/m0/s1

InChI Key

HXBSAMOFIZVXTQ-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(C(C(=O)O)N)O)O

Origin of Product

United States

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